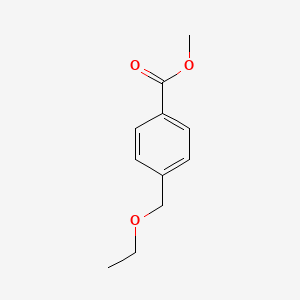
3-((2-Chloropyrimidin-4-yl)oxy)aniline
Overview
Description
3-((2-Chloropyrimidin-4-yl)oxy)aniline is a chemical compound with the molecular formula C10H8ClN3O and a molecular weight of 221.64 g/mol . It is a member of the halides category and is used primarily in research and industrial applications. The compound is known for its unique structure, which includes a pyrimidine ring substituted with a chlorine atom and an aniline group connected via an oxygen atom.
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives have been studied for their potential in targeting various cancers . They have shown significantly enhanced anticancer activities against targeted receptor proteins .
Mode of Action
It’s known that the efficacy of the reaction in the formation of the pyrimidine scaffold is determined by a redox process .
Biochemical Pathways
It’s known that pyrimidine derivatives can affect various biochemical pathways, leading to their potential anticancer activities .
Result of Action
It’s known that pyrimidine derivatives have shown significantly enhanced anticancer activities .
Action Environment
It’s known that environmental factors can greatly influence the action of a compound .
Biochemical Analysis
Cellular Effects
3-((2-Chloropyrimidin-4-yl)oxy)aniline has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have anticancer potential by targeting specific cellular pathways and inhibiting the proliferation of cancer cells . Additionally, it can modulate immune responses by affecting cytokine signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes and functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as modulating immune responses or inhibiting cancer cell proliferation . At higher doses, it can exhibit toxic or adverse effects, including potential damage to tissues and organs. Understanding the dosage effects is crucial for determining the therapeutic window and safety of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. It may interact with specific transporters or binding proteins, influencing its localization and accumulation . Understanding these interactions is essential for determining the bioavailability and efficacy of this compound in different cellular and tissue contexts.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline typically involves the reaction of 2-chloropyrimidine with aniline in the presence of a suitable base and solvent. One common method includes the use of dimethyl carbonate (DMC) and 1,4-diazabicyclo[2.2.2]octane (DABCO) as catalysts . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of palladium on carbon (Pd/C) as a catalyst and ethanol as a solvent is common in such processes . The reaction mixture is typically heated to reflux, and the product is isolated by filtration and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-((2-Chloropyrimidin-4-yl)oxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents such as dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various substituted pyrimidines and aniline derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-((2-Chloropyrimidin-4-yl)oxy)aniline has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloropyrimidine: Used in similar applications, particularly in the synthesis of pharmaceuticals and agrochemicals.
5-Aryl-2,4-diaminopyrimidine: Known for its potent biological activities, including anticancer properties.
2-Aminopyrimidin-4(3H)-one: Used in the design of biologically active compounds, including antiviral and antileukemic agents.
Uniqueness
3-((2-Chloropyrimidin-4-yl)oxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-chloropyrimidin-4-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-10-13-5-4-9(14-10)15-8-3-1-2-7(12)6-8/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYKCLLZDOOWEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Methyl-1H-imidazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1386489.png)
![4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}benzonitrile](/img/structure/B1386492.png)
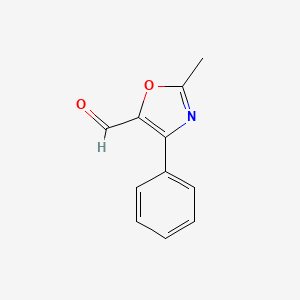
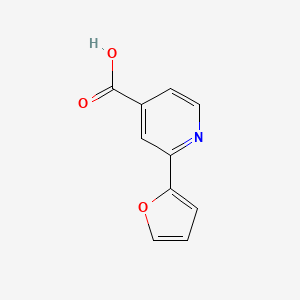

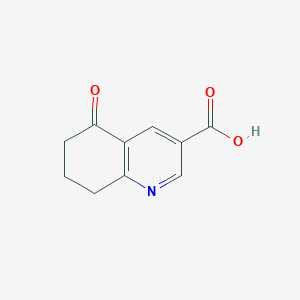

![tert-Butyl 4-[2-(4-Formylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1386503.png)
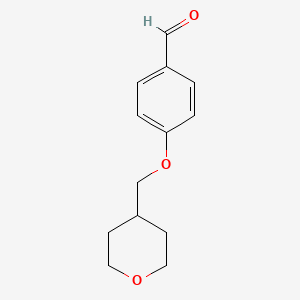
![N-Methyl-N-[(5-piperidin-1-yl-2-furyl)methyl]amine](/img/structure/B1386507.png)
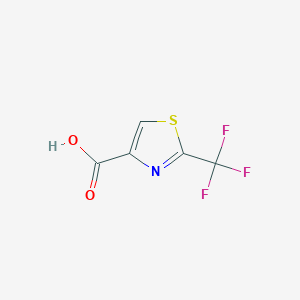
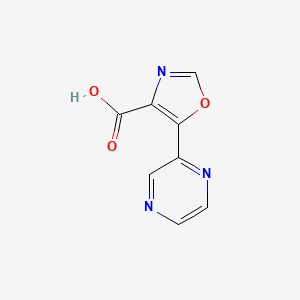
![[5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1386510.png)
